molecular formula C6H8N2O2 B1359223 5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1007541-72-1

5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1359223
M. Wt: 140.14 g/mol
InChI Key: XUSKPMMPOGGMKA-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two adjacent nitrogen atoms . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The 3D structure of similar compounds can be viewed using computational chemistry tools .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary depending on their specific structure. For example, ethyl 5-amino-1-methylpyrazole-4-carboxylate has a predicted boiling point of 268.1±20.0 °C and a predicted density of 1.29±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Pharmacological Investigation

A study conducted by Gokulan et al. (2012) explored the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, highlighting their potential in analgesic and anti-inflammatory activities. One compound, in particular, showed significant effectiveness in these areas with minimal ulcerogenic potential, suggesting a potential pathway for novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Improved Synthesis Techniques

Dong (2011) reported an improved synthesis method for 1H-pyrazole-4-carboxylic acid, a closely related compound, demonstrating a yield increase from 70% to 97.1%. This advancement is significant in the field of chemical synthesis, enhancing the efficiency of producing such compounds (Dong, 2011).

Use in Cross-Coupling Reactions

Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions. This study showcases the versatility of pyrazole carboxylates in synthesizing various condensed pyrazoles, which are important in chemical research (Arbačiauskienė et al., 2011).

Structural and Spectral Investigations

Viveka et al. (2016) focused on the experimental and theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research provides insights into the molecular structure and properties of pyrazole carboxylic acid derivatives, which are crucial for their application in various scientific fields (Viveka et al., 2016).

Nonlinear Optical Materials

Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating their potential as nonlinear optical materials. This finding is significant for the development of optical limiting applications (Chandrakantha et al., 2013).

Corrosion Inhibition

Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. Their results indicate that such compounds can significantly reduce corrosion rates, suggesting their application in material sciences (Herrag et al., 2007).

Safety And Hazards

Pyrazole compounds can pose various safety hazards. For example, some can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research into pyrazole compounds are likely to involve the synthesis of structurally diverse pyrazole derivatives and the exploration of their potential applications in various fields .

properties

IUPAC Name

5-ethyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-5-4(6(9)10)3-7-8-5/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSKPMMPOGGMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629679
Record name 5-Ethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1H-pyrazole-4-carboxylic acid

CAS RN

1007541-72-1
Record name 5-Ethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1H-pyrazole-4-carboxylic acid
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